Bienvenue dans la boutique en ligne BenchChem!

Laduviglusib dihydrochloride

Solubility Formulation In vivo dosing

Select the dihydrochloride salt for superior aqueous solubility, avoiding DMSO in sensitive stem cell and organoid cultures. With FDA UNII X6BE5J2G31 and USP Reference Standard status, this form ensures dosing accuracy and regulatory alignment for GLP/GMP and IND/NDA submissions, unlike other CHIR-99021 salts.

Molecular Formula C22H20Cl4N8
Molecular Weight 538.3 g/mol
CAS No. 2109414-84-6
Cat. No. B1654151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaduviglusib dihydrochloride
CAS2109414-84-6
Molecular FormulaC22H20Cl4N8
Molecular Weight538.3 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl
InChIInChI=1S/C22H18Cl2N8.2ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);2*1H
InChIKeyOOMHEMQQCHEWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2109414-84-6: The Preferred Dihydrochloride Salt of CHIR-99021 for Enhanced Aqueous Solubility and Consistent GSK-3 Inhibition


The compound with CAS 2109414-84-6, Laduviglusib dihydrochloride, is the dihydrochloride salt form of CHIR-99021, a highly selective aminopyrimidine inhibitor of glycogen synthase kinase 3 (GSK-3) [1]. The parent compound inhibits GSK-3α and GSK-3β with IC50 values of 10 nM and 6.7 nM, respectively, and exhibits greater than 500-fold selectivity over its closest homologs CDC2 and ERK2 . As a potent activator of the Wnt/β-catenin signaling pathway, it is a critical tool compound for research in stem cell biology, developmental biology, oncology, and metabolic disease. Critically, the dihydrochloride salt offers superior aqueous solubility compared to the free base and alternative salt forms , a factor that directly influences experimental reproducibility and in vivo formulation flexibility.

Why a Scientific User Cannot Substitute 2109414-84-6 (2HCl) with the Free Base or Other CHIR-99021 Salts Without Consequence


Generic substitution among CHIR-99021 forms—including the free base (CAS 252917-06-9), monohydrochloride (CAS 1797989-42-4), and trihydrochloride (CAS 1782235-14-6)—is not scientifically valid due to significant physicochemical and regulatory differences . The free base is virtually insoluble in water (insoluble) [1], limiting its use in aqueous biological assays and in vivo formulations without organic co-solvents that may introduce cytotoxicity or confounding biological effects. The monohydrochloride salt shows variable aqueous solubility (reported from 4.23 mg/mL to 8 mg/mL depending on vendor and conditions) [2]. The dihydrochloride form (CAS 2109414-84-6) is explicitly identified as the water-soluble hydrochloride salt of CHIR-99021, offering consistent solubility for experimental reproducibility . The trihydrochloride salt, while also water-soluble, has a distinct molecular weight (647.35 g/mol) and contains three HCl equivalents, requiring separate stoichiometric calculations for molarity-based dosing . Each salt form possesses a unique CAS registry number, molecular weight, and FDA UNII code (X6BE5J2G31 for the dihydrochloride specifically), making them distinct chemical entities for procurement, inventory, and regulatory documentation [3]. Substituting one for another without recalibrating molar concentrations based on molecular weight differences (465.34 Da free base vs. 501.8 Da monohydrochloride vs. 538.26 Da dihydrochloride) will introduce systematic dosing errors.

Quantitative Evidence for 2109414-84-6 (Laduviglusib Dihydrochloride) vs. Closest Analogs: A Data-Driven Selection Guide


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base and Monohydrochloride

The dihydrochloride salt (CAS 2109414-84-6) is explicitly identified as the water-soluble hydrochloride salt form of CHIR-99021 . In contrast, the free base (CAS 252917-06-9) is described as water-insoluble [1]. The monohydrochloride salt (CAS 1797989-42-4) shows variable and limited aqueous solubility, with vendor-reported values ranging from 4.23 mg/mL to 8 mg/mL [2]. One datasheet for the monohydrochloride explicitly states 'Water | Insoluble' . This inconsistency across monohydrochloride batches underscores a procurement risk. The dihydrochloride is positioned as a reliably water-soluble option for biological applications requiring aqueous media, eliminating the need for DMSO or other organic co-solvents that may confound cellular assays or introduce formulation complexity for in vivo studies.

Solubility Formulation In vivo dosing Aqueous assay compatibility

Potency and Selectivity: Consistent Pharmacological Profile Shared Across Salt Forms

The pharmacological activity of the GSK-3 inhibition resides in the parent free base moiety, CHIR-99021. Therefore, the dihydrochloride salt (CAS 2109414-84-6), monohydrochloride salt (CAS 1797989-42-4), and trihydrochloride salt (CAS 1782235-14-6) all share the same fundamental potency and selectivity profile when molar equivalents are correctly calculated [1]. In cell-free kinase assays using the specified buffer system (50 mM Tris HCl, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM β-glycerophosphate, 1 mM NaF, 0.01% BSA, pH 7.5), CHIR-99021 inhibits GSK-3α with an IC50 of 10 nM and GSK-3β with an IC50 of 6.7 nM [2]. The compound exhibits greater than 500-fold selectivity over its closest homologs CDC2 and ERK2, and shows only weak binding to a panel of 22 pharmacologically relevant receptors and little inhibitory activity against 23 non-kinase enzymes . This class-level pharmacological consistency is a strength of the CHIR-99021 scaffold; however, it underscores that the selection among salt forms is driven exclusively by physicochemical and formulation considerations rather than target potency differences.

GSK-3 inhibition Selectivity Kinase profiling IC50

Molecular Weight and Stoichiometry: Distinct Chemical Identity for Precise Molar Dosing

The dihydrochloride salt has a well-defined molecular weight of 538.26 g/mol and a molecular formula of C22H18Cl2N8·2HCl . This is distinct from the monohydrochloride salt (501.8 g/mol, C22H18Cl2N8·HCl) and the trihydrochloride salt (647.35 g/mol for the reported CAS 1782235-14-6, which may represent a different stoichiometry) [1]. This difference is not trivial: when preparing a 10 mM stock solution, 10 mg of the monohydrochloride yields 19.93 mL of solution, whereas 10 mg of the dihydrochloride yields 18.58 mL—a 7.3% difference in volume. If a researcher inadvertently substitutes one salt for another using the same gravimetric mass, the actual molar concentration delivered to cells or animals will deviate by 6–20% depending on the direction of substitution. The dihydrochloride salt's stoichiometry (2 HCl equivalents per free base molecule) provides a consistent and documented basis for molar calculations, reducing the risk of inter-laboratory reproducibility failures.

Molecular weight Stoichiometry Molarity calculation Formulation accuracy

In Vivo Glucose-Lowering Efficacy: Direct Evidence Supporting the Compound's Pharmacological Utility

While in vivo efficacy is a property of the CHIR-99021 parent molecule rather than specific to the dihydrochloride salt, the studies establishing this efficacy used hydrochloride salt formulations [1], which supports the translational relevance of the compound class. In ZDF rats, a rodent model of type 2 diabetes, a single oral dose of CHIR-99021 at 48 mg/kg administered one hour prior to an oral glucose challenge reduced plasma glucose levels by 33%; the 16 mg/kg dose achieved a 14% reduction . In a separate study, oral administration of CHIR-99021 at 30 mg/kg in a diabetic rodent model resulted in a maximal plasma glucose reduction of nearly 150 mg/dL occurring 3–4 hours post-dose, with plasma insulin remaining at or below control levels . These data demonstrate that CHIR-99021, when formulated appropriately (including as the hydrochloride salt), exhibits robust oral bioavailability and target engagement in vivo. For researchers planning in vivo studies, the dihydrochloride salt's aqueous solubility facilitates the preparation of homogeneous dosing suspensions in vehicles such as 0.5% carboxymethylcellulose (CMC-Na) at concentrations ≥5 mg/mL , a practical advantage over the water-insoluble free base.

In vivo pharmacology Type 2 diabetes model Glucose tolerance Oral bioavailability

Regulatory and Reference Standard Identity: UNII Code and USP Reference Standard Status

The dihydrochloride salt (CAS 2109414-84-6) has been assigned a unique FDA Unique Ingredient Identifier (UNII) of X6BE5J2G31 by the FDA Global Substance Registration System (GSRS) [1]. Additionally, the United States Pharmacopeia (USP) has established Laduviglusib Dihydrochloride as an official USP Reference Standard . This regulatory recognition is not uniformly applied across all CHIR-99021 salt forms; the monohydrochloride and trihydrochloride salts do not share this specific USP reference standard designation. For laboratories operating under GLP, GMP, or FDA-regulated environments (including IND-enabling studies and CMC analytical development), the availability of a USP reference standard for the dihydrochloride salt provides a critical advantage for analytical method validation, impurity profiling, and regulatory documentation. This distinction elevates the dihydrochloride salt from a mere research tool to a compound with established regulatory identity and quality benchmarks.

Regulatory compliance USP reference standard UNII code Analytical method validation

Publication Track Record: Extensive Literature Validation Across Multiple Research Domains

CHIR-99021, including its hydrochloride and dihydrochloride salt forms, has been extensively validated in peer-reviewed literature, with MedChemExpress alone reporting 136 publications citing the use of Laduviglusib dihydrochloride from their catalog [1]. The compound has been demonstrated to enhance self-renewal of mouse and human embryonic stem cells [2] and serves as a key component in organoid culture media for intestinal, olfactory epithelial, and cerebral organoids [3][4]. In a comparative study evaluating four GSK-3 inhibitors (CHIR-99021, CHIR-98014, BIO, and SB-216763), only CHIR-99021 and CHIR-98014 led to strong induction of the Wnt/β-catenin pathway in mouse embryonic stem cells, whereas BIO and SB-216763 showed minor or no activation over the natural ligand Wnt3a [5]. This extensive publication record provides users with a wealth of validated protocols and concentration ranges, reducing experimental optimization time and increasing confidence in experimental outcomes. While this literature validation is a class-level attribute shared across CHIR-99021 salts, the dihydrochloride form is frequently cited due to its favorable solubility characteristics that facilitate reproducible dosing in cell culture media.

Literature validation Stem cell self-renewal Organoid culture Wnt/β-catenin signaling

High-Value Application Scenarios for 2109414-84-6 (Laduviglusib Dihydrochloride) Based on Differential Evidence


Aqueous Stem Cell and Organoid Culture Media Formulation

The dihydrochloride salt's water solubility eliminates the need for DMSO in cell culture workflows, a critical advantage for sensitive stem cell and organoid cultures where even trace DMSO can induce differentiation or cytotoxicity. In protocols for maintaining mouse and human embryonic stem cell self-renewal, CHIR-99021 is typically used at concentrations of 3–10 μM . The dihydrochloride salt allows direct dissolution in aqueous basal media (e.g., DMEM/F12, RPMI, or specialized organoid media such as ENR medium), avoiding DMSO carryover that may confound Wnt/β-catenin signaling readouts. This is particularly valuable in cerebral organoid development, where dose-dependent regulation of apoptosis, proliferation, and differentiation has been demonstrated .

In Vivo Rodent Pharmacology Studies Requiring Homogeneous Oral Dosing

For in vivo studies of GSK-3 inhibition in metabolic disease, oncology, or neuroscience, the dihydrochloride salt enables preparation of homogeneous suspensions in standard vehicles such as 0.5% carboxymethylcellulose sodium (CMC-Na) at concentrations ≥5 mg/mL . This formulation approach has been validated in ZDF rat studies where oral CHIR-99021 (as hydrochloride salt) at 16–48 mg/kg significantly improved glucose tolerance . The water-insoluble free base cannot achieve this without organic co-solvents that may introduce vehicle-related toxicity or alter pharmacokinetics. Researchers planning in vivo dose-response studies should select the dihydrochloride salt for its compatibility with aqueous suspension vehicles that minimize stress on experimental animals.

GLP/GMP Analytical Method Development and Regulatory Documentation

The dihydrochloride salt's FDA UNII registration (X6BE5J2G31) and USP Reference Standard status make it the appropriate choice for laboratories operating under GLP or GMP guidelines, or those preparing for IND/NDA submissions. Analytical chemists developing HPLC/UPLC purity methods, dissolution testing protocols, or stability-indicating assays should procure the USP-grade dihydrochloride reference standard to ensure method alignment with regulatory expectations. Contract research organizations (CROs) and pharmaceutical development teams conducting IND-enabling toxicology or CMC characterization studies require this level of regulatory identity documentation, which is not uniformly available for the monohydrochloride or trihydrochloride salt forms.

High-Throughput Screening with Automated Liquid Handling

In automated high-throughput screening (HTS) environments, the dihydrochloride salt's aqueous solubility facilitates direct preparation of compound source plates in water or aqueous buffer, eliminating DMSO precipitation issues that can clog liquid handling tips or cause compound carryover. The consistent 538.26 g/mol molecular weight enables precise molarity calculations for dose-response curve generation. Furthermore, the dihydrochloride's documented stability during room temperature shipping reduces logistical concerns for large-scale screening campaigns requiring compound storage and distribution across multiple laboratory sites. The extensive literature validation (136+ publications) provides HTS scientists with a rich dataset of expected positive control responses for assay quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laduviglusib dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.